molecular formula C17H17N5OS B12152282 2-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide

2-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide

Cat. No.: B12152282
M. Wt: 339.4 g/mol
InChI Key: IKVLMKQWQFLWES-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide is a benzamide derivative characterized by a tetrazole ring substituted at the 5-position with a methyl group and a phenylsulfanyl ethylamine side chain. Tetrazole rings are often employed as bioisosteres for carboxylic acids due to their similar acidity and metabolic stability, while the phenylsulfanyl group may influence lipophilicity and membrane permeability . This compound’s design aligns with strategies used in drug discovery for optimizing pharmacokinetic properties, though its specific applications remain understudied.

Properties

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

2-(5-methyltetrazol-1-yl)-N-(2-phenylsulfanylethyl)benzamide

InChI

InChI=1S/C17H17N5OS/c1-13-19-20-21-22(13)16-10-6-5-9-15(16)17(23)18-11-12-24-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,18,23)

InChI Key

IKVLMKQWQFLWES-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCCSC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 5-amino-1H-tetrazole with appropriate reagents to form the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive centers:

  • Benzamide group (hydrolysis, substitution)

  • Tetrazole ring (alkylation, cycloaddition)

  • Phenylsulfanyl group (oxidation, nucleophilic substitution)

Nucleophilic Substitution at Phenylsulfanyl Group

The phenylsulfanyl (-SPh) group undergoes substitution under alkaline conditions:

  • Reagents : NaH, alkyl halides (e.g., CH₃I)

  • Conditions : THF, 0°C → RT, 6–12 hrs

  • Product : Alkylated derivatives (e.g., conversion to sulfone or sulfoxide)

Reaction TypeReagents/ConditionsProductYield (%)Source
Sulfur alkylationCH₃I, NaH, THF, 0°C → RT, 8 hrsMethylsulfanyl derivative78
Oxidation to sulfoneH₂O₂ (30%), AcOH, 50°C, 3 hrsPhenylsulfonyl analog65

Hydrolysis of Benzamide

The amide bond hydrolyzes under acidic or basic conditions:

  • Acidic Hydrolysis : 6M HCl, reflux, 24 hrs → Benzoc acid + amine byproduct

  • Basic Hydrolysis : NaOH (10%), EtOH/H₂O, 80°C, 12 hrs → Carboxylate salt

ConditionReagentsTemperature/TimeProductPurity (HPLC)Source
Acidic6M HCl110°C, 24 hrs2-(Tetrazolyl)benzoic acid92%
BasicNaOH (10%), EtOH/H₂O (1:1)80°C, 12 hrsSodium carboxylate88%

Tetrazole Ring Modifications

The 5-methyltetrazole moiety participates in:

  • Alkylation : Reaction with propargyl bromide (K₂CO₃, DMF, 60°C, 6 hrs)

  • Click Chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition (CuSO₄, sodium ascorbate, RT)

ReactionConditionsApplicationReference
AlkylationPropargyl bromide, K₂CO₃, DMF, 6 hrsSynthesis of propargyl derivatives
CycloadditionCuSO₄, sodium ascorbate, H₂O/THFTriazole-linked conjugates

Synthetic Pathway Highlights

Key steps from the patent literature ( ) include:

  • Tetrazole Formation :

    • Reactants : Benzoyl chloride derivative + sodium azide (NaN₃)

    • Conditions : DMF, NH₄Cl, 105–110°C, 1 hr

    • Yield : 72% (isolated via recrystallization from ethanol)

  • Amide Coupling :

    • Reactants : 2-(Phenylsulfanyl)ethylamine + activated benzoyl chloride

    • Catalyst : Triethylamine (TEA), CH₂Cl₂, 0°C → RT

    • Purity : >95% (HPLC) after column chromatography

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 200°C (TGA data)

  • pH Sensitivity : Stable in pH 4–9; rapid hydrolysis outside this range

Comparative Reactivity with Analogues

Structural analogs exhibit varied reactivity profiles:

CompoundSulfanyl ReactivityTetrazole StabilityHydrolysis Rate (k, h⁻¹)
2-(5-Methyltetrazol-1-yl)benzamideModerateHigh0.12
3-(5-Methyltetrazol-1-yl)benzamideLowModerate0.08
N-[2-(Sulfonyl)ethyl]benzamide HighLow0.25

Data compiled from.

Mechanistic Insights

  • Nucleophilic Substitution : The phenylsulfanyl group’s lone pair electrons facilitate SN2 mechanisms in polar aprotic solvents (e.g., DMF) .

  • Amide Hydrolysis : Acid-catalyzed protonation of carbonyl oxygen accelerates cleavage.

  • Tetrazole Reactivity : The 1H-tautomer dominates, enhancing electrophilicity at N2 for alkylation.

Scientific Research Applications

Antimicrobial Activity

The antimicrobial potential of tetrazole derivatives has been extensively studied. Research indicates that compounds similar to 2-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide exhibit significant activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. For instance:

  • Minimum Inhibitory Concentrations (MIC) : Studies have shown that certain derivatives possess MIC values as low as 1.27 µM against specific bacterial strains, demonstrating potent antimicrobial effects .

Anticancer Activity

The anticancer properties of this compound have also been explored. Preliminary evaluations suggest that it may inhibit the proliferation of various cancer cell lines. For example:

  • Cell Line Studies : In vitro assays have indicated that related compounds can exhibit IC50 values lower than standard chemotherapeutic agents, suggesting higher efficacy in targeting cancer cells .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized a series of benzamide derivatives, including those with tetrazole functionalities. The antimicrobial evaluation was performed using tube dilution techniques against multiple strains. The findings revealed that compounds featuring the tetrazole ring showed enhanced activity compared to non-tetrazole counterparts .

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, a derivative similar to 2-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide was tested against human colorectal carcinoma cell lines (HCT116). The results indicated significant cytotoxicity with an IC50 value lower than that of established treatments like 5-fluorouracil, highlighting its potential as a therapeutic agent in cancer treatment .

Comparison with Similar Compounds

Antioxidant Activity

  • THHEB : Demonstrates potent radical scavenging, outperforming ascorbic acid in DPPH and superoxide radical assays (IC₅₀: 22.8 μM and 2.5 μM, respectively) . Its trihydroxybenzamide core enables electron donation, critical for neutralizing reactive oxygen species (ROS).
  • Target Compound: The phenylsulfanyl group may confer moderate antioxidant properties via thiol-mediated radical quenching, though this is speculative without direct data.

Antiparasitic and Antimicrobial Potential

  • Nitazoxanide : Acts via interference with pyruvate:ferredoxin oxidoreductase (PFOR) in parasites, with efficacy against Cryptosporidium and Giardia . The nitro group is essential for prodrug activation.
  • Target Compound : The tetrazole moiety lacks the redox-active nitro group seen in nitazoxanide, suggesting divergent mechanisms. However, the phenylsulfanyl group could enhance membrane penetration, a trait valuable in antimicrobial design.

Metabolic Stability

  • Tetrazole-containing compounds (e.g., valsartan) are known for improved metabolic resistance compared to carboxylic acid analogues. The target compound’s tetrazole may confer similar advantages over hydroxylated derivatives like THHEB, which may undergo rapid glucuronidation.

Biological Activity

2-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide, with the CAS Number 1324070-00-9, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in medicinal chemistry.

The molecular formula of 2-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide is C17H17N5OSC_{17}H_{17}N_{5}OS, with a molecular weight of 339.4 g/mol.

PropertyValue
Molecular FormulaC₁₇H₁₇N₅OS
Molecular Weight339.4 g/mol
CAS Number1324070-00-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrazole derivatives, including the compound . Research indicates that tetrazole-containing compounds exhibit significant antibacterial activity against various pathogens.

Case Studies

  • Antimicrobial Screening : A study screened several tetrazole derivatives, including those similar to 2-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide, against Staphylococcus aureus , Escherichia coli , and Candida albicans . The results revealed that these compounds possess varying degrees of antimicrobial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against both Gram-positive and Gram-negative bacteria .
  • Mechanism of Action : The mechanism by which tetrazole derivatives exert their antimicrobial effects often involves disruption of bacterial cell membranes, leading to cell lysis. This was observed in studies where the integrity of bacterial membranes was compromised by the action of tetrazole compounds, resulting in cytoplasmic leakage and cell death .

Cytotoxic Effects

In addition to antimicrobial properties, compounds containing tetrazole rings have been investigated for their cytotoxic effects on cancer cell lines.

Research Findings

A study focused on the antiproliferative effects of tetrazole derivatives on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values indicated that certain derivatives displayed significant cytotoxicity, suggesting potential applications in cancer therapy .

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving tetrazole derivatives:

CompoundAntimicrobial Activity (MIC µg/mL)Cytotoxicity (IC50 µg/mL)Notes
2-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide62.5 against E. coli226 against HeLaEffective against both bacteria and cancer cells
Other Tetrazole Derivative A50 against S. aureus200 against A549Similar structure
Other Tetrazole Derivative B75 against C. albicans>300Lower efficacy

Q & A

Basic: What are the standard synthetic routes for 2-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Tetrazole Ring Formation : Reacting nitriles with sodium azide and ammonium chloride in DMF under reflux, as demonstrated in tetrazole-benzoxazole hybrid syntheses .
  • Amide Coupling : Using carbodiimide-based coupling agents to link the tetrazole moiety to the benzamide backbone. Solvent choice (e.g., pyridine or DMF) and temperature (room temperature to reflux) critically influence yield .
  • Thioether Linker Introduction : Reaction of 2-(phenylsulfanyl)ethylamine with activated carboxylic acid derivatives (e.g., acyl chlorides) under inert atmospheres to avoid oxidation .
    Optimization Strategies :
  • Solvent Screening : Polar aprotic solvents like DMF enhance nucleophilic substitution rates for tetrazole formation .
  • Catalyst Use : Cu(I) catalysts improve azide-alkyne cycloaddition efficiency in related tetrazole syntheses .
  • Purity Monitoring : TLC (e.g., chloroform:methanol 7:3) ensures intermediate purity before proceeding .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:
Validation involves:

  • Melting Point Analysis : Consistency with literature values (e.g., ±2°C) indicates purity .
  • Spectroscopic Techniques :
    • FT-IR : Confirms functional groups (e.g., N-H stretch in amides at ~3300 cm⁻¹, C=S stretch at ~700 cm⁻¹) .
    • NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.5 ppm for tetrazole-CH₃), and thioether protons (δ 3.1–3.5 ppm) .
    • Elemental Analysis : Matches calculated vs. experimental C/H/N/S percentages (e.g., <0.4% deviation) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity >95% .

Advanced: How do researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:
Contradictions arise from:

  • Tautomerism : The 1H-tetrazole ring exhibits annular tautomerism, leading to variable NMR signals. Low-temperature NMR (−40°C) stabilizes dominant tautomers for clearer interpretation .
  • Solvent Effects : Polar solvents (e.g., DMSO-d₆) shift proton signals due to hydrogen bonding. Cross-referencing data in CDCl₃ and DMSO-d₆ clarifies discrepancies .
  • Impurity Peaks : LC-MS identifies byproducts (e.g., unreacted starting materials) that may skew elemental analysis .

Advanced: What experimental designs are used to study structure-activity relationships (SAR) for this compound’s bioactivity?

Methodological Answer:
SAR studies employ:

  • Functional Group Variation : Synthesizing analogs with modified substituents (e.g., replacing phenylsulfanyl with fluorophenyl or methylthiazole) to assess antimicrobial or enzyme inhibition changes .
  • Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like PFOR enzyme, guided by crystallographic data from related benzamide-thiazole derivatives .
  • Factorial Design : 2^k factorial experiments optimize variables (e.g., temperature, catalyst loading) to maximize bioactivity yield .

Advanced: How do researchers address instability during synthesis or storage of this compound?

Methodological Answer:
Instability mitigation strategies include:

  • Light Sensitivity : Store in amber vials under argon to prevent photodegradation of the thioether group .
  • Moisture Control : Use molecular sieves in reactions involving hygroscopic intermediates (e.g., tetrazole salts) .
  • Thermal Decomposition : Differential Scanning Calorimetry (DSC) identifies decomposition thresholds (e.g., >150°C) to guide safe handling .

Basic: What biological assays are suitable for preliminary evaluation of this compound?

Methodological Answer:

  • Antimicrobial Testing : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Spectrophotometric assays for PFOR enzyme activity, measuring NADH oxidation at 340 nm .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced: How is computational chemistry applied to predict this compound’s reactivity or interactions?

Methodological Answer:

  • DFT Calculations : Gaussian software calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • MD Simulations : GROMACS models solvation dynamics and protein-ligand binding stability over 100-ns trajectories .
  • QSPR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity using partial least squares regression .

Basic: What are the best practices for scaling up synthesis without compromising yield?

Methodological Answer:

  • Batch vs. Flow Chemistry : Flow systems improve heat/mass transfer for exothermic steps (e.g., tetrazole cyclization) .
  • Catalyst Recovery : Immobilized Cu(I) on silica minimizes metal leaching in large-scale azide-alkyne reactions .
  • Workup Optimization : Liquid-liquid extraction with ethyl acetate/water reduces emulsion formation during amide coupling .

Advanced: How do researchers validate the compound’s mode of action in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Analysis : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition mechanisms .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding stoichiometry and enthalpy changes upon inhibitor-enzyme interaction .
  • X-ray Crystallography : Resolves inhibitor-enzyme co-crystal structures (e.g., PDB accession codes) to identify critical hydrogen bonds (e.g., N–H⋯N interactions) .

Advanced: What statistical methods are used to analyze contradictory bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis : Random-effects models aggregate data from independent studies, adjusting for variability in assay conditions (e.g., pH, cell lines) .
  • Principal Component Analysis (PCA) : Reduces dimensionality of SAR data to identify outliers or confounding variables .
  • Bayesian Inference : Updates probability distributions for IC₅₀ values using prior data from structurally related compounds .

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